N-benzyl-1-[6-(furan-2-yl)pyridazin-3-yl]-N-phenylpiperidine-4-carboxamide
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Overview
Description
N-benzyl-1-[6-(furan-2-yl)pyridazin-3-yl]-N-phenylpiperidine-4-carboxamide is a complex organic compound that features a piperidine ring substituted with a benzyl group, a phenyl group, and a pyridazinyl group containing a furan moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-1-[6-(furan-2-yl)pyridazin-3-yl]-N-phenylpiperidine-4-carboxamide typically involves multi-step organic synthesis. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of a boronic acid with a halide in the presence of a palladium catalyst and a base. The specific steps include:
Preparation of the boronic acid derivative: This involves the reaction of the furan-2-yl group with a suitable boronic acid reagent.
Coupling reaction: The boronic acid derivative is then coupled with a halogenated pyridazine derivative in the presence of a palladium catalyst and a base.
Final assembly: The resulting intermediate is then reacted with a benzyl and phenyl substituted piperidine-4-carboxamide to form the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for the coupling reactions and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-1-[6-(furan-2-yl)pyridazin-3-yl]-N-phenylpiperidine-4-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The pyridazine ring can be reduced to form dihydropyridazines.
Substitution: The benzyl and phenyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Reagents such as halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly used.
Major Products
Oxidation: Furanones and other oxidized derivatives.
Reduction: Dihydropyridazines and other reduced derivatives.
Substitution: Various substituted benzyl and phenyl derivatives.
Scientific Research Applications
N-benzyl-1-[6-(furan-2-yl)pyridazin-3-yl]-N-phenylpiperidine-4-carboxamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an anti-tubercular agent.
Biological Studies: The compound’s interactions with biological targets are studied to understand its potential therapeutic effects.
Chemical Biology: Used as a probe to study biological pathways and molecular interactions.
Industrial Applications: Potential use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-benzyl-1-[6-(furan-2-yl)pyridazin-3-yl]-N-phenylpiperidine-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
Pyridazine Derivatives: Compounds such as pyridazinone derivatives, which also contain the pyridazine ring, are known for their diverse biological activities.
Furan Derivatives: Compounds containing the furan ring, such as furanones, are known for their reactivity and biological properties.
Uniqueness
N-benzyl-1-[6-(furan-2-yl)pyridazin-3-yl]-N-phenylpiperidine-4-carboxamide is unique due to its combination of a piperidine ring with benzyl, phenyl, and pyridazinyl-furan substituents. This unique structure allows for a wide range of chemical reactivity and potential biological activities, making it a valuable compound for research and development.
Properties
IUPAC Name |
N-benzyl-1-[6-(furan-2-yl)pyridazin-3-yl]-N-phenylpiperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26N4O2/c32-27(31(23-10-5-2-6-11-23)20-21-8-3-1-4-9-21)22-15-17-30(18-16-22)26-14-13-24(28-29-26)25-12-7-19-33-25/h1-14,19,22H,15-18,20H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NANMDCALROIMNU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N(CC2=CC=CC=C2)C3=CC=CC=C3)C4=NN=C(C=C4)C5=CC=CO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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